Cas no 72009-69-9 (benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate)

Benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate is a chiral cyclohexane derivative featuring a carbamate-protected amine and a cyano functional group. Its stereospecific (1r,4r) configuration ensures consistent reactivity in synthetic applications, particularly in pharmaceutical intermediates and asymmetric synthesis. The benzyl carbamate moiety offers selective deprotection potential, while the cyano group enhances versatility for further derivatization. This compound is valued for its stability, high purity, and compatibility with diverse reaction conditions, making it suitable for peptide coupling, organocatalysis, and scaffold modifications. Its rigid cyclohexyl backbone contributes to controlled stereochemical outcomes in complex molecular architectures.
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate structure
72009-69-9 structure
Product name:benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
CAS No:72009-69-9
MF:C16H20N2O2
MW:272.342204093933
CID:5762793
PubChem ID:70611861

benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 72009-69-9
    • SCHEMBL11568337
    • EN300-28283759
    • benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
    • Inchi: 1S/C16H20N2O2/c17-10-13-6-8-14(9-7-13)11-18-16(19)20-12-15-4-2-1-3-5-15/h1-5,13-14H,6-9,11-12H2,(H,18,19)
    • InChI Key: PYOYZHRHZPWJTG-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NCC1CCC(C#N)CC1)=O

Computed Properties

  • Exact Mass: 272.152477885g/mol
  • Monoisotopic Mass: 272.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 62.1Ų

benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28283759-5.0g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
5.0g
$4890.0 2025-03-19
Enamine
EN300-28283759-1.0g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
1.0g
$1686.0 2025-03-19
Enamine
EN300-28283759-10.0g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
10.0g
$7250.0 2025-03-19
Enamine
EN300-28283759-2.5g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
2.5g
$3304.0 2025-03-19
Enamine
EN300-28283759-0.25g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
0.25g
$1551.0 2025-03-19
Enamine
EN300-28283759-0.05g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
0.05g
$1417.0 2025-03-19
Enamine
EN300-28283759-0.1g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
0.1g
$1484.0 2025-03-19
Enamine
EN300-28283759-0.5g
benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
72009-69-9 95.0%
0.5g
$1619.0 2025-03-19

Additional information on benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate

Professional Introduction to Benzyl N-{[(1R,4R)-4-Cyanocyclohexyl)methyl}carbamate (CAS No. 72009-69-9)

Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate, identified by its Chemical Abstracts Service (CAS) number 72009-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are known for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its chiral center and the presence of a cyano group, make it a subject of intense interest for researchers exploring novel synthetic pathways and pharmacological activities.

The molecular structure of Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate consists of a benzyl moiety attached to a carbamate group, which is further linked to a methyl-substituted cyclohexane ring featuring a cyano substituent. The stereochemistry of the cyclohexane ring, specifically the (1R,4R) configuration, is crucial as it influences the compound's biological activity and interactions with biological targets. This stereochemical specificity has been a focal point in recent studies aimed at developing enantiomerically pure compounds with enhanced therapeutic efficacy and reduced side effects.

In recent years, there has been growing interest in the development of carbamate-based compounds for their potential applications in treating various diseases. The cyano group in the structure of Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate plays a pivotal role in modulating the compound's reactivity and interaction with biological systems. Studies have shown that cyano-substituted carbamates can exhibit potent inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, research has demonstrated that derivatives of this class of compounds can interfere with key metabolic pathways involved in inflammation and cancer progression.

The synthesis of Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and enantiomeric purity. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution have been employed to construct the desired stereochemical configuration. These methods not only highlight the synthetic challenges but also showcase the advancements in synthetic organic chemistry that enable the production of complex molecules like this one. The development of efficient synthetic routes is crucial for scaling up production and making these compounds more accessible for further research and commercial applications.

From a pharmacological perspective, Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate has shown potential in preclinical studies as a lead compound for drug discovery. Its unique structural features suggest that it may interact with biological targets in ways that differ from traditional small-molecule drugs. This has opened up new avenues for exploring its therapeutic potential in areas such as neurodegenerative diseases, where chiral carbamates have been increasingly studied for their ability to modulate neurotransmitter systems. Additionally, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into drugs with improved shelf life and bioavailability.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate and its biological targets. By using sophisticated computational methods, researchers can predict how this compound might bind to specific enzymes or receptors at the molecular level. This approach not only accelerates the drug discovery process but also helps in designing analogs with enhanced properties. For example, virtual screening techniques have been used to identify structural modifications that could improve binding affinity or selectivity without compromising other important pharmacokinetic parameters.

In conclusion, Benzyl N-{[(1R,4R)-4-cyanocyclohexyl)methyl}carbamate (CAS No. 72009-69-9) represents an exciting area of research with significant potential in pharmaceutical development. Its unique structural features, stereochemical specificity, and promising biological activities make it a valuable compound for further investigation. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging health issues faced by society today.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.